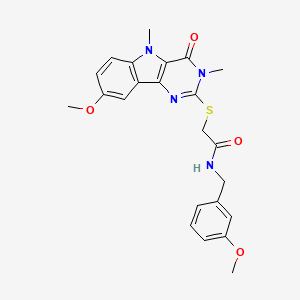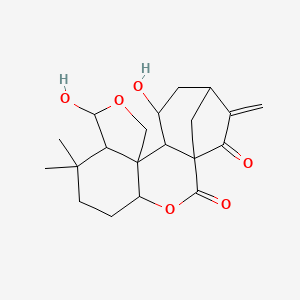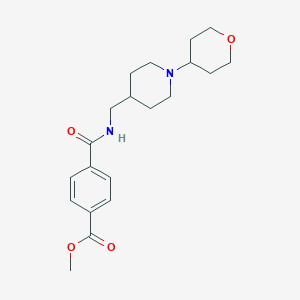
methyl 4-(((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate, also known as MPCCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Reactivity
The study by Mekheimer et al. (1997) explored the synthesis of functionalized 4H-pyrano[3,2-c]pyridines, showcasing the reactivity of similar compounds with benzylidenemalononitriles and α-cyanoacrylic esters. This work highlights a route to synthesize complex structures that could be foundational for generating related compounds (R. Mekheimer, N. Mohamed, & K. Sadek, 1997).
Kojima et al. (2008) focused on the solid form selection of a zwitterionic 5-HT4 receptor agonist, demonstrating the stability and polymorphism studies necessary for drug development. Their work underscores the importance of solid-state characterization in developing pharmaceutical compounds (T. Kojima et al., 2008).
Balalaie et al. (2007) utilized tetra-methyl ammonium hydroxide as a catalyst for synthesizing various 4H-benzo[b]pyran derivatives, offering a mild and efficient method that could be adapted for the synthesis of related compounds (S. Balalaie, Masoumeh Sheikh‐Ahmadi, & M. Bararjanian, 2007).
Antimicrobial and Antibacterial Activity
- El-Haggar et al. (2015) synthesized novel coumarin derivatives and evaluated their antibacterial activity, indicating the potential of similar structured compounds in antimicrobial applications (Radwan El-Haggar et al., 2015).
Pharmacokinetic Modeling
- Obach et al. (2018) investigated the metabolism of TBPT, a serotonin-4 receptor partial agonist, and its metabolites in humans, offering insights into the pharmacokinetic properties of similar compounds. This study is crucial for understanding the metabolism and potential therapeutic effects of related chemical entities (R. S. Obach et al., 2018).
Propiedades
IUPAC Name |
methyl 4-[[1-(oxan-4-yl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-25-20(24)17-4-2-16(3-5-17)19(23)21-14-15-6-10-22(11-7-15)18-8-12-26-13-9-18/h2-5,15,18H,6-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEUQXYQYZCMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2778578.png)
![1,5-Dimethyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2778579.png)
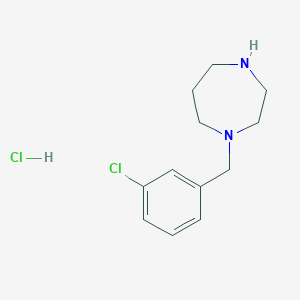
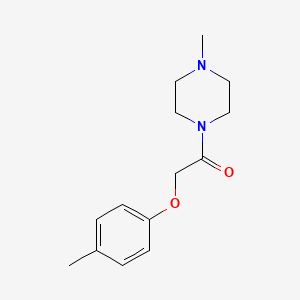
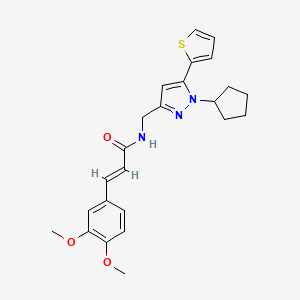
![(1s,3s)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)adamantane-1-carboxamide](/img/structure/B2778583.png)
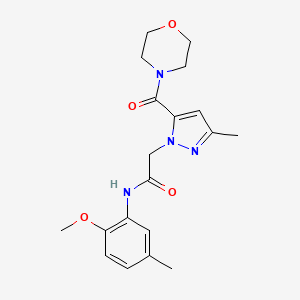
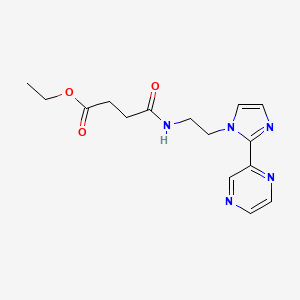
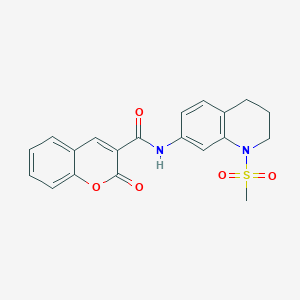

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2778593.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chloro-2-methoxybenzamide](/img/structure/B2778597.png)
